(1-Methylcyclopropane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclopropane-1-sulfonyl)benzene: is an organic compound that features a cyclopropane ring substituted with a methyl group and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives is the reaction of alkenes with carbenes or carbenoids . For instance, methylene (the simplest carbene) can be generated from diazomethane and then reacted with an alkene to form the cyclopropane ring . The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the cyclopropane derivative under suitable conditions .
Industrial Production Methods: Industrial production of (1-Methylcyclopropane-1-sulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopropane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: (1-Methylcyclopropane-1-sulfonyl)benzene is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of (1-Methylcyclopropane-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. For instance, the sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclopropylbenzene: A benzene ring substituted with a cyclopropyl group.
(1-Methylcyclopropane-1-sulfonyl)chloride: A related compound with a sulfonyl chloride group instead of a benzene ring.
Uniqueness: (1-Methylcyclopropane-1-sulfonyl)benzene is unique due to the combination of a cyclopropane ring, a methyl group, and a sulfonyl group attached to a benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
65288-19-9 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(1-methylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-10(7-8-10)13(11,12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
BNICCRVMPCIIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.